1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Building Block Selection

1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1267884-18-3, molecular formula C₁₀H₁₄N₄O₃, MW 238.24 g/mol) is a heterocyclic building block comprising a 1,2,3-triazole-4-carboxylic acid core linked via a 2-oxoethyl bridge to a piperidine ring. The compound is classified as a versatile small-molecule scaffold and is primarily employed as a synthetic intermediate in medicinal chemistry, particularly in the construction of triazole-containing enzyme inhibitors.

Molecular Formula C10H14N4O3
Molecular Weight 238.24 g/mol
CAS No. 1267884-18-3
Cat. No. B1453595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1267884-18-3
Molecular FormulaC10H14N4O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2C=C(N=N2)C(=O)O
InChIInChI=1S/C10H14N4O3/c15-9(13-4-2-1-3-5-13)7-14-6-8(10(16)17)11-12-14/h6H,1-5,7H2,(H,16,17)
InChIKeyVVQBUMIONPYDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1267884-18-3): Structural Identity, Class, and Procurement-Relevant Attributes


1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1267884-18-3, molecular formula C₁₀H₁₄N₄O₃, MW 238.24 g/mol) is a heterocyclic building block comprising a 1,2,3-triazole-4-carboxylic acid core linked via a 2-oxoethyl bridge to a piperidine ring [1]. The compound is classified as a versatile small-molecule scaffold and is primarily employed as a synthetic intermediate in medicinal chemistry, particularly in the construction of triazole-containing enzyme inhibitors [2]. Its commercial availability ranges from 95% to ≥97% purity from multiple global suppliers [1].

Why Generic Substitution Fails for 1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1267884-18-3)


In-class triazole-4-carboxylic acid building blocks such as 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1334487-58-9) or 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1334499-47-6) differ fundamentally from the target compound because they lack the 2-oxoethyl spacer between the triazole N1 position and the piperidine ring [1]. This spacer introduces an amide-like carbonyl group, adds three rotatable bonds, and increases molecular weight from ~196 Da to 238 Da, altering H-bond acceptor count, topological polar surface area, and lipophilicity in ways that affect both downstream synthetic conjugation chemistry and the pharmacokinetic profile of derived final compounds [1]. As demonstrated in the piperidyl-triazole urea ABHD6 inhibitor series, subtle modifications to the linker between the triazole and piperidine moieties can determine whether an inhibitor is systemically distributed or peripherally restricted in vivo [2].

Quantitative Differentiation Evidence for 1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1267884-18-3) vs. Closest Analogs


Increased Molecular Weight and Heavy Atom Count vs. Directly Linked Piperidine-Triazole Analogs

The target compound (MW 238.24 g/mol, 17 heavy atoms) carries a 2-oxoethyl spacer that increases molecular weight by 42.03 g/mol and heavy atom count by 3 relative to 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (MW 196.21 g/mol, 14 heavy atoms) [1][2]. This size increment moves the scaffold into a higher fragment-lead-like space (MW > 200) while retaining compliance with rule-of-three fragment screening criteria (MW < 300) [3].

Medicinal Chemistry Fragment-Based Drug Design Building Block Selection

Enhanced Hydrogen-Bond Acceptor Capacity from the 2-Oxoethyl Carbonyl Group

The 2-oxoethyl spacer introduces an additional carbonyl oxygen, increasing the total H-bond acceptor count from 4 (in directly linked piperidinyl-triazole-4-carboxylic acids) to 5 in the target compound [1]. This is accompanied by a modest rise in topological polar surface area (TPSA) from an estimated ~71 Ų for the direct analog to 88.32 Ų for the target compound [1]. The carbonyl group also provides a site for potential hydrogen-bond interactions with catalytic residues, analogous to the amide carbonyl interactions observed in triazole urea ABHD6 inhibitors [2].

Computational Chemistry Ligand Design Pharmacophore Modeling

LogP Modulation and Rotatable Bond Expansion Afforded by the Spacer Architecture

The computed LogP of -0.0112 for the target compound indicates near-equal partitioning between aqueous and organic phases, driven by the polar carbonyl and carboxylic acid groups . In contrast, methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate (CAS nomenclature analogous) exhibits higher lipophilicity (estimated LogP ~0.8–1.2) due to the methyl ester masking of the carboxylic acid [1]. The target compound also possesses 3 rotatable bonds vs. 1–2 for directly linked analogs, offering greater conformational flexibility for induced-fit binding .

ADME Prediction Physicochemical Profiling Chemical Space Analysis

Vendor-Verified Purity ≥97% with Documented Storage and Handling Specifications

The target compound is available from multiple independent suppliers at certified purity ≥97% (HPLC) . By comparison, the closely related 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS 1955554-72-9) is listed at 95% purity from several vendors, representing a lower baseline specification . The target compound is also characterized by defined storage conditions (sealed dry, 2–8 °C) enabling reproducible handling across research sites .

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for 1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1267884-18-3) Based on Quantitative Evidence


Fragment-Based Lead Generation Requiring H-Bond-Rich, Low-Lipophilicity Carboxylic Acid Building Blocks

With a LogP of -0.0112, TPSA of 88.32 Ų, and 5 H-bond acceptors, this building block occupies a favorable region of polar fragment chemical space. It is suitable for fragment libraries targeting enzymes with catalytic zinc ions or serine hydrolases, where the carboxylic acid can engage in charge-reinforced H-bonding with active-site residues, analogous to the triazole–zinc interactions critical for autotaxin and ABHD6 inhibition [1].

Synthesis of N1-Linked Piperidyl-Triazole Urea or Amide Inhibitor Series via Carboxylic Acid Activation

The free carboxylic acid permits direct activation (e.g., via HATU/EDC coupling) to form amide or urea linkages without deprotection steps. This is the exact synthetic logic employed in the discovery of KT182, KT185, and KT203—piperidyl-1,2,3-triazole urea ABHD6 inhibitors with sub-nanomolar cellular IC₅₀ values (0.21–0.31 nM in Neuro2A cells) [2]. Using this building block allows medicinal chemistry teams to access the same chemotype space and explore SAR around the piperidine amide linker.

Late-Stage Diversification and Parallel Library Synthesis Leveraging the Spacer Architecture

The 2-oxoethyl spacer introduces a tertiary amide moiety between the triazole N1 and piperidine ring, creating a differentiated vector for diversification. Combined with the carboxylic acid handle at the C4 position, the scaffold supports orthogonal functionalization strategies—amide coupling at the carboxylic acid and further modification at the piperidine nitrogen—enabling rapid parallel library synthesis with higher MW and complexity than directly linked analogs [1].

Procurement for High-Reproducibility Medicinal Chemistry Campaigns with Stringent Purity Requirements

For research programs where batch consistency is critical (e.g., SAR studies, in vivo PK/PD experiments), the compound's commercially guaranteed ≥97% purity with defined storage conditions (sealed dry, 2–8 °C) provides a quality baseline that exceeds the typical 95% purity offered for many competing triazole-carboxylic acid building blocks [1]. This reduces the burden of in-house QC and repurification, aligning procurement decisions with experimental rigor.

Quote Request

Request a Quote for 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.